2-Fluorophenol

Description

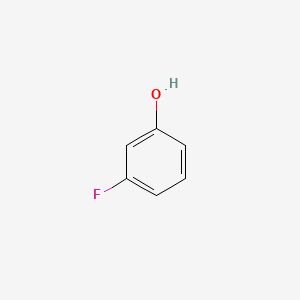

Structure

3D Structure

Properties

IUPAC Name |

2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHFGHLXUCOHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO | |

| Record name | 2-FLUOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047745 | |

| Record name | 2-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-fluorophenol appears as liquid or crystalline solid melting at 14-16 °C. Corrosive. Density 1.246 g / cm3., Liquid or solid; mp = 14-16 deg C; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | 2-FLUOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

304 to 306 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-FLUOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1.19 [mmHg] | |

| Record name | 2-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

367-12-4 | |

| Record name | 2-FLUOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FLUOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9OW1NLY9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

61 °F (NTP, 1992) | |

| Record name | 2-FLUOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Spectroscopic Data of 2-Fluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-fluorophenol (B130384) (CAS No: 367-12-4), a crucial intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.02-7.11 | Multiplet | 3H, Aromatic |

| 6.85-6.89 | Multiplet | 1H, Aromatic |

| 5.88 | Singlet | 1H, -OH |

Table 1: ¹H NMR data for this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 152.19, 150.30 | C-F |

| 143.55, 143.44 | C-OH |

| 124.89, 124.86 | Aromatic CH |

| 120.94, 120.88 | Aromatic CH |

| 117.47, 117.45 | Aromatic CH |

| 115.70, 115.55 | Aromatic CH |

Table 2: ¹³C NMR data for this compound.[1]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a general procedure for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation:

A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Number of Scans: 16-32 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

-

Spectral Width: A spectral width of approximately 16 ppm is used.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Spectral Width: A spectral width of about 240 ppm is used.

Data Processing:

The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts for ¹H NMR are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm), and for ¹³C NMR, the solvent peak at δ = 77.16 ppm is used as a reference.

References

A Technical Guide to the Synthesis of 2-Fluorophenol: Mechanisms and Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Fluorophenol (B130384) is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, valued for its ability to introduce fluorine into complex molecules, thereby enhancing biological activity and stability.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including the traditional diazotization-hydrolysis of 2-fluoroaniline (B146934), direct electrophilic fluorination of phenol (B47542), and modern transition-metal-catalyzed methods. The document details the reaction mechanisms, presents comparative quantitative data, provides explicit experimental protocols, and visualizes key pathways to serve as a resource for professionals in chemical and pharmaceutical development.

Primary Synthetic Pathways

The synthesis of this compound can be achieved through several distinct chemical pathways. The most common industrial methods involve the diazotization of 2-fluoroaniline and the direct fluorination of phenol, while newer methods offer alternative strategies with improved selectivity and milder conditions.

Diazotization-Hydrolysis of 2-Fluoroaniline

This is a widely used and robust method for preparing this compound.[3] It is conceptually similar to the Balz-Schiemann reaction, which transforms aromatic amines into aryl fluorides via a diazonium salt intermediate.[4] The process involves two main steps:

-

Diazotization: 2-Fluoroaniline is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (like dilute sulfuric or hydrochloric acid) at low temperatures (0-5 °C), to form a 2-fluorobenzenediazonium salt.[5][6]

-

Hydrolysis: The resulting diazonium salt is then hydrolyzed, often at elevated temperatures in the presence of a copper salt catalyst, to yield this compound.[5] The diazonium group is replaced by a hydroxyl group from the aqueous solution.

This method benefits from readily available starting materials and straightforward operation.[3][5] However, it can generate significant acidic waste.[3]

Direct Electrophilic Fluorination of Phenol

Direct fluorination involves the reaction of phenol with a strong electrophilic fluorinating agent. This method is conceptually simple but often faces challenges with regioselectivity, typically producing a mixture of this compound (ortho) and 4-fluorophenol (B42351) (para) isomers.[3][7]

Common fluorinating agents include:

-

Elemental Fluorine (F₂): Highly reactive and difficult to control, often used diluted with an inert gas at low temperatures.[3][7]

-

N-Fluoropyridinium salts and Selectfluor™: These are more manageable and common electrophilic fluorinating agents, though they can still yield product mixtures and require harsh conditions.[8]

-

Xenon Difluoride (XeF₂): Can also be used but may result in a mixture of isomers.[7]

To improve ortho-selectivity, strategies such as using bulky protecting groups at the ortho-positions can be employed to direct fluorination to the para-position, followed by deprotection.[7] A recent development involves a photocatalytic method using Eosin Y under blue light, which offers high site selectivity under mild conditions.[9]

Modern Synthetic Approaches

Recent advancements in organic synthesis have introduced novel pathways to this compound that offer high selectivity and functional group tolerance.

A. Palladium-Catalyzed C-H Fluorination

This method involves the ortho-selective fluorination of a phenol derivative.[10] The phenolic hydroxyl group is first converted into a directing group, such as a 2-pyridyloxy group, via an Ullmann reaction. This directing group then facilitates a palladium-catalyzed C-H activation and subsequent fluorination at the ortho position. The directing group is then cleaved to reveal the this compound product. This approach provides excellent regioselectivity.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. CN112159310B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN110950739A - Method for directly fluorinating ortho-position of phenol compound - Google Patents [patents.google.com]

- 10. CN104844399B - A kind of method synthesizing this compound compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenol (C₆H₅FO), an ortho-substituted fluorinated phenol, is a significant molecule in various scientific and industrial domains. Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals stems from the unique physicochemical properties imparted by the fluorine substituent. A thorough understanding of its thermodynamic properties is paramount for process optimization, reaction modeling, and predicting its environmental fate and biological interactions. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, detailing the experimental and computational methodologies employed in their determination.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of this compound are defined by several key parameters. The following tables summarize the most critical experimental and computationally derived thermodynamic data available to date.

Table 1: Fundamental Physicochemical and Thermodynamic Data for this compound

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₆H₅FO | - | [1] |

| Molar Mass | 112.10 | g/mol | [1] |

| Melting Point | 14-16 | °C | [1] |

| Boiling Point | 151-152 | °C at 760 mmHg | [1] |

| Density | 1.246 | g/cm³ | [1] |

| Vapor Pressure | 1.19 | mmHg at 25 °C | [1] |

| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | -346.8 ± 1.5 | kJ/mol | [2] |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -294.5 ± 1.6 | kJ/mol | [3][4] |

| Standard Molar Enthalpy of Vaporization (298.15 K) | 52.3 ± 0.8 | kJ/mol | [2] |

Experimental Protocols for Thermodynamic Data Determination

The accurate determination of the thermodynamic properties of this compound relies on precise calorimetric and analytical techniques. The following sections detail the methodologies cited for obtaining the key enthalpic data.

Rotating Bomb Combustion Calorimetry

This technique is employed to determine the standard molar energy of combustion, from which the standard molar enthalpy of formation in the condensed phase is derived.

-

Apparatus: A rotating bomb calorimeter with a twin-valve bomb is utilized. The internal bomb volume is approximately 0.3 dm³.

-

Sample Preparation: The liquid this compound sample is contained in a sealed polyethylene (B3416737) ampoule.

-

Experimental Conditions:

-

The bomb is charged with high-purity oxygen to a pressure of 3.04 MPa.

-

1 cm³ of deionized water is added to the bomb to ensure a defined final state for the hydrofluoric acid formed.

-

The calorimeter is placed in a water jacket with the temperature controlled to ± 0.001 K.

-

The energy equivalent of the calorimeter is determined by the combustion of a certified benzoic acid standard.

-

-

Procedure:

-

The sample is ignited, and the temperature change of the calorimeter is monitored.

-

The bomb is rotated during the experiment to ensure a homogeneous final solution.

-

The final bomb solution is analyzed for nitric acid (formed from the oxidation of nitrogen impurities in the oxygen) and unburned carbon.

-

The standard molar energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, applying Washburn corrections.

-

The standard molar enthalpy of formation is then derived using the standard enthalpies of formation of the combustion products (CO₂ and HF·10H₂O).[2][5]

-

Calvet High-Temperature Microcalorimetry

This method is used to measure the enthalpy of vaporization of liquid samples.

-

Apparatus: A Calvet high-temperature microcalorimeter is used.

-

Procedure:

-

A small amount of the this compound sample is placed in a sealed ampoule within the calorimeter.

-

The sample is vaporized isothermally, and the heat absorbed during the phase transition is measured.

-

The enthalpy of vaporization is determined by relating the measured heat to the amount of substance vaporized.[2][5]

-

Computational Methodologies

Computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of molecules. High-level ab initio and density functional theory (DFT) methods are commonly employed.

Density Functional Theory (DFT) Calculations

-

Software: Gaussian 03 suite of programs is a common choice.

-

Method: The B3LYP hybrid exchange-correlation functional is frequently used.

-

Basis Set: The 6-311++G(d,p) basis set is often employed for geometry optimization and frequency calculations.

-

Procedure:

-

The molecular geometry of this compound is optimized to find the minimum energy conformation.

-

Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

The gas-phase enthalpy of formation is calculated using isodesmic reactions. This approach minimizes errors in the calculation by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction. The calculated reaction enthalpy is then combined with the known experimental enthalpies of formation of the other species in the reaction to derive the enthalpy of formation of the target molecule.[2][5]

-

Logical Workflow: Biodegradation Pathway of Halogenated Phenols

While a specific signaling pathway for this compound is not extensively documented in the context of cell signaling, its metabolism and degradation by microorganisms represent a logical biological pathway. The aerobic biodegradation of halogenated phenols, such as this compound, often proceeds through hydroxylation followed by ring cleavage. The following diagram illustrates a plausible initial pathway based on the degradation of similar compounds.

Caption: Proposed initial steps in the aerobic biodegradation of this compound.

This pathway illustrates the initial enzymatic attack on the aromatic ring, a critical step in the mineralization of this compound in the environment. The initial hydroxylation to form a catechol derivative is a common strategy employed by microorganisms to destabilize the aromatic ring, making it susceptible to subsequent cleavage by dioxygenase enzymes.[6]

Conclusion

This technical guide has summarized the key thermodynamic properties of this compound and detailed the sophisticated experimental and computational methods used for their determination. The provided data on enthalpy of formation and vaporization are essential for chemical engineers and researchers involved in the synthesis and application of this important fluorinated intermediate. The illustrative biodegradation pathway highlights a key area of research in the environmental sciences and bioremediation. Further experimental studies to determine the heat capacity and entropy of this compound as a function of temperature would provide a more complete thermodynamic profile and are encouraged.

References

- 1. This compound | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Experimental and Computational Thermochemical Study of the Three Monofluorophenol Isomers - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and known polymorphism of 2-fluorophenol (B130384), a compound of interest in pharmaceutical and materials science. This document details the crystallographic parameters of its identified polymorphs, outlines the experimental procedures for their preparation, and visually represents key structural relationships and experimental workflows.

Introduction to the Polymorphism of this compound

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development and materials science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. For this compound, an important building block in the synthesis of pharmaceuticals and other fine chemicals, understanding its solid-state behavior is paramount for ensuring consistent product quality and performance.

To date, two polymorphs of this compound have been characterized: a low-temperature (LT) form and a high-pressure (HP) form. These forms exhibit differences in their crystal packing and intermolecular interactions, which arise from the different thermodynamic conditions under which they are crystallized.

Crystal Structure Data of this compound Polymorphs

The crystallographic data for the low-temperature and high-pressure polymorphs of this compound are summarized in the tables below. This data is essential for the unambiguous identification of each polymorphic form and for understanding their three-dimensional structures at the atomic level.

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Low-Temperature (LT) Polymorph | High-Pressure (HP) Polymorph |

| CCDC Number | 263166 | Not available in this form |

| Empirical Formula | C₆H₅FO | C₆H₅FO |

| Formula Weight | 112.10 | 112.10 |

| Temperature (K) | 150 | Room Temperature |

| Pressure (GPa) | Ambient | 0.36 |

| Wavelength (Å) | 0.71073 (Mo Kα) | 0.71073 (Mo Kα) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | P2₁2₁2₁ |

| a (Å) | 8.432(2) | 5.895(2) |

| b (Å) | 5.928(2) | 10.947(2) |

| c (Å) | 10.234(3) | 16.459(4) |

| α (°) | 90 | 90 |

| β (°) | 109.52(3) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 481.9(2) | 1062.5(5) |

| Z | 4 | 8 |

| Calculated Density (g/cm³) | 1.547 | 1.402 |

Table 2: Hydrogen Bond Geometry for this compound Polymorphs (Å, °)

| Polymorph | D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| LT | O1—H1···O1ⁱ | 0.84 | 1.86 | 2.699(2) | 178 |

| HP | O1A—H1A···O1B | 0.82 | 1.88 | 2.698(6) | 173 |

| HP | O1B—H1B···O1Aⁱⁱ | 0.82 | 1.88 | 2.698(6) | 173 |

| HP | C6A—H6A···F1Bⁱⁱⁱ | 0.93 | 2.56 | 3.425(8) | 154 |

Symmetry codes: (i) -x+1/2, y+1/2, -z+3/2; (ii) x-1/2, -y+3/2, -z+1; (iii) x+1/2, -y+3/2, -z+1

Experimental Protocols

The successful crystallization of a desired polymorph requires precise control over the experimental conditions. The following sections detail the methodologies used to obtain the low-temperature and high-pressure forms of this compound.

Crystallization of the Low-Temperature (LT) Polymorph

Method: In-situ crystallization from the melt at low temperature.

Procedure:

-

A sample of this compound is loaded into a cryostat.

-

The sample is melted and then cooled to its freezing point (approximately 289 K).

-

A single crystal is grown from the frozen solid by carefully controlling the temperature gradient. The crystallization for the reported structure was carried out at 260 K.

-

Once a suitable single crystal is obtained, it is cooled to the data collection temperature (150 K) for X-ray diffraction analysis.

Crystallization of the High-Pressure (HP) Polymorph

Method: High-pressure crystallization in a diamond-anvil cell (DAC).

Procedure:

-

A small amount of liquid this compound is loaded into the sample chamber of a diamond-anvil cell.

-

Pressure is applied to the sample at room temperature.

-

The crystallization is induced by increasing the pressure to 0.36 GPa.

-

Single-crystal X-ray diffraction data is then collected from the crystal while it is maintained under high pressure.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate the relationship between the polymorphs and the experimental workflows for their generation.

Caption: Relationship between the liquid state and the two solid-state polymorphs of this compound.

Caption: Workflow for the crystallization and analysis of the LT and HP polymorphs of this compound.

Discussion of Structural Features

The crystal structures of both the low-temperature and high-pressure polymorphs of this compound are dominated by hydrogen bonding. In both forms, molecules are linked into infinite chains via strong O-H···O hydrogen bonds.

A key differentiator between the two polymorphs is the presence of weaker C-H···F interactions in the high-pressure form. These interactions link the primary hydrogen-bonded chains, creating a more densely packed three-dimensional network. This increased packing efficiency is consistent with the principle of Le Chatelier, where applying pressure to a system favors a state that occupies a smaller volume. The absence of these C-H···F interactions in the low-temperature form results in a less dense packing arrangement.

The existence of these two polymorphs highlights the sensitivity of the crystal structure of this compound to external conditions. This has important implications for the manufacturing and formulation of this compound-containing products, as variations in temperature and pressure during processing could potentially lead to the formation of different polymorphic forms with altered properties. Further studies, including thermal analysis and slurry conversion experiments, would be beneficial to fully elucidate the thermodynamic relationship between these two forms and to screen for other potential polymorphs.

An In-depth Technical Guide to the Acidity and pKa of 2-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa value of 2-Fluorophenol, a molecule of significant interest in medicinal chemistry and materials science. This document elucidates the physicochemical principles governing its acidic properties, details experimental and computational methodologies for pKa determination, and presents a consolidated view of relevant data for easy reference.

Introduction: The Physicochemical Profile of this compound

This compound is an aromatic organic compound where a fluorine atom is substituted at the ortho-position of phenol (B47542). Its acidity is a critical parameter influencing its reactivity, bioavailability, and interaction with biological targets. The dissociation of the phenolic proton is governed by the equilibrium:

ArOH ⇌ ArO- + H+

The acid dissociation constant (Ka) and its logarithmic form, pKa, quantify this equilibrium. A lower pKa value indicates a stronger acid. The acidity of this compound is primarily modulated by a delicate interplay of two opposing electronic effects: the electron-withdrawing inductive effect of the fluorine atom and the potential for intramolecular hydrogen bonding.

Quantitative Data: pKa Values of Fluorophenols

The experimental pKa values of this compound and its isomers are crucial for comparative analysis and for understanding structure-activity relationships. The data presented below has been compiled from various experimental studies.

| Compound | CAS Number | pKa (at 25°C) | Reference |

| This compound | 367-12-4 | 8.7 | [1][2][3][4][5] |

| 3-Fluorophenol | 372-20-3 | 9.3 | [1][2][3][4][5] |

| 4-Fluorophenol | 371-41-5 | 9.9 | [1][2][3][4] |

| Phenol | 108-95-2 | 10.0 | [3][4][5][6] |

Factors Influencing the Acidity of this compound

The acidity of this compound being greater than that of phenol and its meta and para isomers can be attributed to the following factors:

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. In the ortho position, this effect is most pronounced due to the proximity to the hydroxyl group. This effect polarizes the O-H bond, facilitating the release of the proton, and stabilizes the resulting phenoxide anion by dispersing its negative charge.[4][6][7] The closer the fluorine atom is to the hydroxyl group, the stronger the inductive effect, leading to increased acidity. This explains the observed trend in pKa values: ortho < meta < para.[4]

-

Intramolecular Hydrogen Bonding: In this compound, the proximity of the fluorine and hydroxyl groups allows for the formation of an intramolecular hydrogen bond between the acidic proton of the hydroxyl group and the lone pair of electrons on the fluorine atom.[8][9][10][11] This interaction can stabilize the undissociated form of the molecule, which would theoretically decrease acidity by making the proton harder to remove.[7] However, experimental evidence and theoretical studies suggest that this hydrogen bond in this compound is weak.[8][9][10] The dominant influence on its acidity is the strong inductive effect of the fluorine atom, which outweighs the effect of the weak intramolecular hydrogen bond.[5][12]

-

Resonance Effect (+R): Like other halogens, fluorine can donate a lone pair of electrons to the benzene (B151609) ring through the resonance effect. This effect increases the electron density on the ring, which can destabilize the phenoxide anion and thus decrease acidity. However, for fluorine, the +R effect is considered to be weaker than its strong -I effect, especially in influencing the acidity of the nearby hydroxyl group.[13]

The following diagram illustrates the logical relationship between these competing effects that determine the overall acidity of this compound.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in physical chemistry. The two most common methods for phenolic compounds are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classic method involves titrating a solution of the analyte with a standard solution of a strong base while monitoring the pH. The pKa is determined from the inflection point of the titration curve.[14][15][16][17][18]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent (e.g., water or a water-cosolvent mixture for sparingly soluble compounds).

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare standard buffer solutions for pH meter calibration (e.g., pH 4.0, 7.0, and 10.0).

-

-

Calibration of pH Meter: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

-

Titration:

-

Pipette a known volume of the this compound solution into a beaker.

-

If necessary, add an inert salt (e.g., KCl) to maintain a constant ionic strength.[15]

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the NaOH titrant in small, precise increments.

-

After each addition, stir the solution to ensure homogeneity and record the pH reading once it stabilizes.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

The following diagram outlines the experimental workflow for potentiometric pKa determination.

Spectrophotometric pKa Determination

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[19][20][21]

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of this compound.

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant aliquot of the this compound stock solution.

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance (λmax) for both the acidic (ArOH) and basic (ArO-) forms of this compound.

-

-

Data Analysis:

-

At a selected wavelength where the absorbance of the acidic and basic forms differ significantly, measure the absorbance (A) for each buffered solution.

-

The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation and the Beer-Lambert law:

pKa = pH + log[(A - AB) / (AA - A)]

where A is the absorbance of the mixture at a given pH, AA is the absorbance of the pure acidic form, and AB is the absorbance of the pure basic form.

-

Alternatively, plotting absorbance versus pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point.

-

Computational Prediction of pKa

In addition to experimental methods, computational chemistry provides powerful tools for predicting pKa values.[22][23][24][25][26][27][28][29] These methods are particularly valuable for high-throughput screening of drug candidates.

General Approach:

-

Quantum Mechanical Calculations: Density Functional Theory (DFT) is a commonly used method.[23][28][29]

-

Thermodynamic Cycle: The pKa is calculated using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase acidity. This involves calculating the Gibbs free energy of deprotonation in the gas phase and the solvation free energies of the acidic and basic species.

-

Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is used to account for the effect of the solvent.[24][26][27][28][29]

The accuracy of computational pKa predictions depends heavily on the chosen level of theory, basis set, and solvation model.[28]

Conclusion

The acidity of this compound, with a pKa of approximately 8.7, is significantly influenced by the strong electron-withdrawing inductive effect of the ortho-fluorine substituent. This effect overcomes the opposing, albeit weak, intramolecular hydrogen bonding. Understanding the factors that govern the pKa of this compound is essential for its application in drug design and development, where ionization state plays a critical role in molecular interactions and pharmacokinetic properties. The experimental and computational methods detailed in this guide provide a robust framework for the accurate determination and prediction of this crucial physicochemical parameter.

References

- 1. quora.com [quora.com]

- 2. organicchemistryworld.quora.com [organicchemistryworld.quora.com]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. scilit.com [scilit.com]

- 9. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Approximating the Strength of the Intramolecular Hydrogen Bond in this compound and Related Compounds: A New Application of a Classic Technique. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. organic chemistry - Why is o-fluorophenol a stronger acid than p-fluorophenol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. why is para chloro phenol more acidic than para fluoro phenol?i have - askIITians [askiitians.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. tsijournals.com [tsijournals.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 20. researchgate.net [researchgate.net]

- 21. egyankosh.ac.in [egyankosh.ac.in]

- 22. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jst-ud.vn [jst-ud.vn]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. afit.edu [afit.edu]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Solvent Environments on the Spectroscopic Properties of 2-Fluorophenol: A Technical Guide to Solvatochromism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a critical phenomenon in chemical and pharmaceutical sciences. Understanding the solvatochromic behavior of a molecule, such as the promising scaffold 2-fluorophenol (B130384), provides invaluable insights into its electronic structure, intermolecular interactions, and local microenvironment. This technical guide offers a comprehensive overview of the principles of solvatochromism, detailed experimental protocols for its investigation, and a framework for the analysis and interpretation of the resulting data. While specific experimental data for this compound is presented for illustrative purposes, the methodologies and principles discussed herein are broadly applicable for the characterization of any solvatochromic compound.

Introduction to Solvatochromism

The interaction between a solute and the surrounding solvent molecules can significantly influence the energy difference between the solute's electronic ground state and excited state. This change in the energy gap manifests as a shift in the absorption and emission spectra of the solute, a phenomenon known as solvatochromism.[1][2][3] These spectral shifts can be either to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) as the solvent polarity increases.[2][3]

-

Positive Solvatochromism: A bathochromic shift with increasing solvent polarity. This occurs when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.[2]

-

Negative Solvatochromism: A hypsochromic shift with increasing solvent polarity. This is observed when the ground state is more polar than the excited state, leading to greater stabilization of the ground state in polar solvents.[2]

The study of solvatochromism is crucial in drug development and materials science as it can be used to:

-

Probe the polarity of microenvironments, such as protein binding sites or cell membranes.[4]

-

Understand the nature of intermolecular interactions, including hydrogen bonding and dipole-dipole forces.[1][2]

-

Predict the behavior of a drug candidate in different biological milieus.

-

Design and develop molecular sensors and probes.[3]

This compound, a substituted phenol (B47542), is an interesting candidate for solvatochromic studies due to the presence of both a hydroxyl group, capable of hydrogen bonding, and a fluorine atom, which alters the electronic distribution of the aromatic ring. Theoretical studies suggest that the S1 ← S0 electronic origin band of phenol is shifted to shorter wavelengths for ortho substitutions, as is the case with this compound.[5]

Data Presentation: Quantifying the Solvatochromic Effect

A systematic presentation of solvatochromic data is essential for comparative analysis. The following tables provide an illustrative example of how to summarize the spectroscopic data for this compound in a range of solvents with varying polarities.

Table 1: Absorption Maxima (λabs) of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) |

| n-Hexane | 1.88 | 1.375 | 270 |

| Cyclohexane | 2.02 | 1.426 | 271 |

| Toluene | 2.38 | 1.497 | 272 |

| Chloroform | 4.81 | 1.446 | 273 |

| Dichloromethane | 8.93 | 1.424 | 274 |

| Acetone | 20.7 | 1.359 | 275 |

| Acetonitrile | 37.5 | 1.344 | 276 |

| DMSO | 46.7 | 1.479 | 277 |

| Methanol (B129727) | 32.7 | 1.329 | 278 |

| Ethanol | 24.6 | 1.361 | 277 |

| 1-Propanol | 20.3 | 1.385 | 276 |

| Water | 80.1 | 1.333 | 279 |

Table 2: Fluorescence Emission Maxima (λem) of this compound in Various Solvents

| Solvent | Kamlet-Taft α | Kamlet-Taft β | Kamlet-Taft π* | λem (nm) | Stokes Shift (cm-1) |

| n-Hexane | 0.00 | 0.00 | -0.08 | 298 | 3584 |

| Cyclohexane | 0.00 | 0.00 | 0.00 | 300 | 3704 |

| Toluene | 0.00 | 0.11 | 0.54 | 305 | 4208 |

| Chloroform | 0.44 | 0.00 | 0.58 | 310 | 4710 |

| Dichloromethane | 0.13 | 0.00 | 0.82 | 312 | 4831 |

| Acetone | 0.08 | 0.48 | 0.71 | 315 | 5074 |

| Acetonitrile | 0.19 | 0.31 | 0.75 | 318 | 5313 |

| DMSO | 0.00 | 0.76 | 1.00 | 325 | 5921 |

| Methanol | 0.93 | 0.62 | 0.60 | 330 | 6383 |

| Ethanol | 0.83 | 0.77 | 0.54 | 328 | 6184 |

| 1-Propanol | 0.78 | 0.83 | 0.52 | 326 | 5991 |

| Water | 1.17 | 0.47 | 1.09 | 335 | 6825 |

Note: The spectral data presented in these tables are illustrative and intended to serve as a template for reporting experimental findings.

Experimental Protocols

A thorough and consistent experimental approach is paramount for obtaining reliable solvatochromic data.

Materials and Instrumentation

-

Solute: High-purity this compound.

-

Solvents: Spectroscopic grade solvents covering a wide range of polarities (e.g., nonpolar, polar aprotic, and polar protic).

-

Instrumentation: A calibrated UV-Visible spectrophotometer and a spectrofluorometer.

Solvent Selection and Preparation

Select a diverse set of solvents to probe a wide range of solvent properties. It is crucial to use solvents of the highest purity to avoid interference from impurities. If necessary, solvents should be purified using standard procedures.

Solution Preparation

-

Stock Solution: Prepare a concentrated stock solution of this compound in a volatile, non-polar solvent (e.g., methanol or acetonitrile) to ensure accurate and reproducible dilutions. A typical concentration is in the range of 10-3 M.

-

Working Solutions: Prepare fresh working solutions for each solvent by diluting the stock solution to a final concentration that yields an absorbance maximum in the range of 0.5-1.0 to ensure adherence to the Beer-Lambert law. For fluorescence measurements, a lower concentration (typically 10-5 to 10-6 M) is used to avoid inner filter effects.

Spectroscopic Measurements

-

UV-Visible Absorption Spectroscopy:

-

Record the absorption spectrum of each solution against a pure solvent blank over a relevant wavelength range (e.g., 200-400 nm for this compound).

-

Identify the wavelength of maximum absorption (λabs).

-

-

Fluorescence Spectroscopy:

-

Determine the optimal excitation wavelength, which is typically the absorption maximum (λabs).

-

Record the fluorescence emission spectrum for each solution, scanning a wavelength range significantly longer than the excitation wavelength.

-

Identify the wavelength of maximum fluorescence emission (λem).

-

Data Analysis and Interpretation

The collected spectral data can be analyzed to understand the nature of the solute-solvent interactions.

Stokes Shift Calculation

The Stokes shift, the difference in wavenumber between the absorption and emission maxima, is a sensitive measure of the change in the electronic and geometric properties of the fluorophore upon excitation and its interaction with the solvent. It is calculated using the following equation:

Δν = (1/λabs - 1/λem) x 107 (in cm-1)

Correlation with Solvent Polarity Scales

To quantify the solvatochromic effect, the spectral shifts (in terms of λmax or wavenumber) are often correlated with empirical solvent polarity scales.

-

Dielectric Constant (ε) and Refractive Index (n): These bulk solvent properties can provide a general indication of solvent polarity.

-

Kamlet-Taft Parameters: This multiparameter approach dissects the solvent's polarity into three components, providing a more nuanced understanding of the solute-solvent interactions:[6][7][8]

-

α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a proton in a hydrogen bond.

-

β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a proton in a hydrogen bond.

-

π* (Dipolarity/Polarizability): A measure of the solvent's ability to stabilize a charge or a dipole through dipole-dipole interactions.

-

By plotting the spectral data against these parameters, the dominant intermolecular forces responsible for the observed solvatochromism can be identified.

Visualization of Concepts and Workflows

Graphical representations are invaluable for understanding the complex relationships in solvatochromism.

Caption: Principle of positive solvatochromism.

Caption: Experimental workflow for solvatochromic analysis.

Caption: Logical flow of solvatochromic data analysis.

Conclusion

The investigation of solvatochromism provides a powerful lens through which to view the intricate world of molecular interactions. For a molecule like this compound, a systematic study of its absorption and fluorescence properties in a variety of solvents can elucidate the nature of its ground and excited states and its susceptibility to environmental polarity and hydrogen bonding. This technical guide has provided a comprehensive framework for conducting such an analysis, from experimental design to data interpretation. By following these protocols, researchers can gain a deeper understanding of their molecules of interest, aiding in the rational design of drugs, materials, and molecular probes.

References

- 1. goldbook.iupac.org [goldbook.iupac.org]

- 2. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 3. Solvatochromism - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Kamlet-Taft solvent parameters [stenutz.eu]

- 7. old.goldbook.iupac.org [old.goldbook.iupac.org]

- 8. Kamlet-Taft solvent parameters [stenutz.eu]

An In-depth Technical Guide to the Electronic Transitions and UV-Vis Spectrum of 2-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic transitions and ultraviolet-visible (UV-Vis) absorption spectrum of 2-Fluorophenol. The document details the theoretical basis for its spectral properties, summarizes available spectroscopic data, and provides a generalized experimental protocol for its analysis. This guide is intended to be a valuable resource for researchers in chemistry, pharmacology, and materials science who are working with or developing applications for fluorinated phenolic compounds.

Introduction to the Electronic Spectroscopy of this compound

This compound (o-Fluorophenol) is an aromatic organic compound with a fluorine atom positioned ortho to the hydroxyl group on the benzene (B151609) ring. This substitution pattern significantly influences the molecule's electronic structure and, consequently, its interaction with ultraviolet and visible light. The UV-Vis spectrum of this compound is characterized by absorption bands arising from the excitation of electrons from lower energy molecular orbitals to higher energy ones. These electronic transitions, primarily of the π → π* and n → π* types, are sensitive to the molecular environment, including solvent polarity and hydrogen bonding.

The fluorine substituent exerts both inductive and mesomeric effects. Its high electronegativity leads to a strong electron-withdrawing inductive effect (-I), while its lone pairs can participate in resonance, resulting in a weak electron-donating mesomeric effect (+M). In the case of this compound, the inductive effect tends to dominate, influencing the energy levels of the π and non-bonding (n) orbitals of the phenol (B47542) ring and the hydroxyl group.

Electronic Transitions in this compound

The UV-Vis absorption spectrum of this compound is primarily governed by transitions involving the π electrons of the aromatic ring and the non-bonding electrons of the oxygen and fluorine atoms.

-

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π molecular orbital to an anti-bonding π* molecular orbital. In aromatic systems like this compound, these transitions are typically intense and give rise to strong absorption bands in the UV region. The S₀ → S₁ transition, which is the lowest energy π → π* transition, is of particular interest. For this compound, the S₁ ← S₀ electronic origin in the gas phase has been identified at approximately 271.7 nm.[1]

-

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or fluorine atom) to an anti-bonding π* molecular orbital. These transitions are generally of lower intensity compared to π → π* transitions and can sometimes be obscured by the stronger absorptions.

The position of the fluorine atom at the ortho position causes a hypsochromic (blue) shift in the S₁ ← S₀ absorption band compared to phenol. This is attributed to the electron-withdrawing inductive effect of fluorine, which stabilizes the ground state more than the excited state, thereby increasing the energy gap for the transition. In a nonpolar solvent like methylcyclohexane (B89554) (MCH), the absorption wavelength of this compound is shorter than that of phenol, 3-fluorophenol, and 4-fluorophenol.[1]

Signaling Pathway of Electronic Transitions

The following diagram illustrates the principal electronic transitions in this compound.

Quantitative UV-Vis Spectral Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type | Reference/Note |

| This compound | Gas Phase | 271.7 | - | S₀ → S₁ (π → π) | [1] |

| This compound | Methanol (B129727) | ~270-275 | ~2000 - 3500 (Estimated) | π → π | Estimated based on phenol and 2-chlorophenol (B165306) data |

| Phenol | Methanol | 272 | 2344 | π → π | For comparison |

| 2-Chlorophenol | Methanol | 277 | 3467 | π → π | For comparison |

Note: The molar absorptivity for this compound in methanol is an estimation based on the values of phenol and 2-chlorophenol, as direct experimental data was not found in the surveyed literature. The actual value may vary.

Experimental Protocol for UV-Vis Spectroscopy of this compound

This section outlines a general experimental procedure for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Instrumentation

-

Analyte: this compound (high purity)

-

Solvent: Spectroscopic grade methanol (or other suitable transparent solvent)

-

Instrumentation: A dual-beam UV-Vis spectrophotometer

-

Cuvettes: Matched 1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes for solution preparation

Experimental Workflow

Detailed Procedure

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of spectroscopic grade methanol in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by accurately diluting the stock solution with methanol using volumetric pipettes and flasks.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize. Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

Baseline Correction: Fill both the sample and reference cuvettes with the solvent (methanol). Place them in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance due to the solvent and the cuvettes.

-

Sample Measurement: Empty the sample cuvette and rinse it with the most dilute standard solution before filling it with the same solution. Place the cuvette in the sample holder and record the absorption spectrum. Repeat this step for all the standard solutions, moving from the most dilute to the most concentrated.

-

Data Analysis:

-

From the spectra, identify the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.

-

Perform a linear regression on the calibration curve. The slope of the line will be equal to the molar absorptivity (ε) if the path length (b) is 1 cm, according to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).

-

Solvent Effects on the UV-Vis Spectrum

The choice of solvent can significantly impact the UV-Vis spectrum of this compound.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can form hydrogen bonds with the hydroxyl group and the fluorine atom of this compound. This interaction can lead to shifts in the absorption bands. Typically, for n → π* transitions, a blue shift (hypsochromic shift) is observed in polar solvents due to the stabilization of the non-bonding orbital. For π → π* transitions, a red shift (bathochromic shift) is often observed due to the stabilization of the more polar excited state.

-

Nonpolar Solvents (e.g., cyclohexane, hexane): In nonpolar solvents, solute-solvent interactions are weaker. The spectrum in these solvents is often considered to be closer to the gas-phase spectrum and may exhibit more fine vibrational structure.

Conclusion

The electronic transitions and UV-Vis spectrum of this compound are of significant interest for understanding the photophysical properties of fluorinated aromatic compounds. The primary absorption in the UV region is due to π → π* transitions, with the S₁ ← S₀ transition being blue-shifted relative to phenol due to the inductive effect of the ortho-fluorine substituent. While precise molar absorptivity data in solution is not widely reported, it can be reliably estimated and experimentally determined using standard spectrophotometric methods. This technical guide provides a foundational understanding and a practical framework for researchers and professionals working with this compound.

References

A Technical Guide to the Rotational Isomers and Conformational Analysis of 2-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational isomers of 2-Fluorophenol, detailing the conformational analysis, experimental characterization, and computational modeling of its cis and trans forms. The dominance of the cis conformer, stabilized by an intramolecular hydrogen bond, is a key feature influencing its chemical behavior and potential applications in drug design.

Introduction to Rotational Isomerism in this compound

This compound (C₆H₅FO) is an aromatic compound that exhibits rotational isomerism due to the hindered rotation around the C-O bond of the hydroxyl group. This gives rise to two primary conformers: cis and trans. The orientation of the hydroxyl hydrogen relative to the fluorine atom defines these isomers.

The cis conformer, where the hydroxyl hydrogen is oriented towards the fluorine atom, is stabilized by a weak intramolecular hydrogen bond.[1][2] This interaction, although debated in terms of its precise strength, is significant enough to make the cis form the more stable of the two.[1][3] In contrast, the trans conformer, with the hydroxyl hydrogen pointing away from the fluorine atom, is higher in energy.[3] Understanding the equilibrium between these conformers and the energy barrier to their interconversion is crucial for predicting the molecule's spectroscopic properties, reactivity, and interactions in biological systems.

Conformational Analysis: Experimental and Computational Approaches

The study of this compound's conformational landscape relies on a synergistic combination of experimental spectroscopic techniques and theoretical computational methods.

Experimental Characterization

Microwave Spectroscopy and Infrared Spectroscopy are the primary experimental tools used to probe the rotational isomers of this compound.

-

Fourier Transform Microwave (FTMW) Spectroscopy: This high-resolution technique allows for the precise determination of the rotational constants of molecules in the gas phase. For this compound, FTMW spectroscopy has been instrumental in identifying the presence of the cis conformer and determining its molecular structure with high accuracy.[1] Notably, in supersonic expansion FTMW experiments, only the cis conformer of this compound is typically observed, indicating its significantly lower energy and the efficient relaxation of any higher-energy conformers in the jet.[1][4]

-

Infrared (IR) Spectroscopy: IR spectroscopy, particularly when combined with matrix isolation techniques, provides valuable information about the vibrational modes of the different conformers. The O-H stretching frequency is a key diagnostic tool. In the cis conformer, the intramolecular hydrogen bond leads to a red shift (lower frequency) of the O-H stretching vibration compared to the trans conformer or non-hydrogen-bonded phenols.[3][5] This frequency shift serves as clear evidence for the presence of the intramolecular hydrogen bond.[3]

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods , are indispensable for complementing experimental findings and providing a deeper understanding of the conformational energetics.

-

Geometry Optimization and Energy Calculations: Methods like B3LYP and MP2 with basis sets such as 6-311++G(d,p) are commonly used to optimize the geometries of the cis and trans conformers and to calculate their relative energies.[1][6][7] These calculations consistently predict the cis conformer to be more stable.

-

Potential Energy Surface (PES) Scans: To understand the interconversion between the conformers, a relaxed PES scan can be performed by systematically varying the C-C-O-H dihedral angle and optimizing the rest of the molecular geometry at each step. This allows for the determination of the energy barrier for rotation around the C-O bond.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from experimental and computational studies on the rotational isomers of this compound.

Table 1: Relative Energies of this compound Conformers

| Conformer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| cis | MP2 | 6-311++G(2d,2p) | 0.00 (Reference) | [1] |

| trans | MP2 | 6-311++G(2d,2p) | 0.73 | [1] |

Table 2: Rotational Constants of cis-2-Fluorophenol

| Rotational Constant | Experimental Value (MHz) | Computational Value (MHz) | Reference |

| A | 3824.96 | 3855.9 | [1] |

| B | 2157.08 | 2171.2 | [1] |

| C | 1378.89 | 1388.9 | [1] |

Note: Experimental values are from FTMW spectroscopy. Computational values are from MP2/6-311++G(2d,2p) calculations.

Table 3: O-H Stretching Vibrational Frequencies

| Conformer | Method | Frequency (cm⁻¹) | Key Observation | Reference |

| cis | Autoionization-detected IR spectroscopy | 3634 | Red-shifted due to intramolecular H-bond | [3] |

| trans (in m-fluorophenol for comparison) | IR-UV double resonance | ~3660 | Typical "free" OH stretch | [3] |

Experimental and Computational Protocols

Fourier Transform Microwave (FTMW) Spectroscopy Protocol

-

Sample Preparation: A dilute mixture of this compound (typically <1%) in a carrier gas (e.g., Neon or Argon) at a backing pressure of ~2 atm is prepared.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber, creating a rotationally and vibrationally cold molecular beam.

-

Microwave Excitation: The molecular beam is subjected to a short, high-power microwave pulse, which polarizes the molecules.

-

Free Induction Decay (FID) Detection: The subsequent coherent rotational emission from the molecules (FID) is detected by a sensitive receiver.

-

Fourier Transformation: The time-domain FID signal is Fourier transformed to obtain the frequency-domain spectrum, revealing the rotational transitions.

-

Spectral Analysis: The observed transition frequencies are fitted to a rigid rotor Hamiltonian to determine the rotational constants (A, B, and C) of the observed conformer.

Matrix Isolation Infrared (IR) Spectroscopy Protocol

-

Matrix Deposition: A gaseous mixture of this compound and a large excess of an inert gas (e.g., Argon or Nitrogen) is slowly deposited onto a cryogenic window (e.g., CsI) cooled to ~10-15 K.

-

Infrared Spectroscopy: The IR spectrum of the isolated molecules in the solid matrix is recorded using an FTIR spectrometer.

-

Data Analysis: The vibrational frequencies, particularly the O-H stretching region, are analyzed to identify the different conformers. The low temperature and inert environment of the matrix sharpen the vibrational bands, allowing for better resolution of signals from different isomers.

Computational Chemistry Protocol

-

Software and Methods: Utilize a quantum chemistry software package such as Gaussian. Employ DFT (e.g., B3LYP functional) or ab initio (e.g., MP2) methods.

-

Basis Set Selection: Choose a suitable basis set that includes polarization and diffuse functions, such as 6-311++G(d,p), which is essential for accurately describing hydrogen bonding.

-

Geometry Optimization: Perform full geometry optimizations for both the cis and trans conformers to locate the stationary points on the potential energy surface.

-

Frequency Calculations: Conduct vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Relative Energy Calculation: The relative energy of the conformers is determined from the difference in their zero-point corrected electronic energies.

-

Potential Energy Surface Scan (Optional): To determine the rotational barrier, perform a relaxed PES scan by systematically changing the H-O-C-C dihedral angle in small increments (e.g., 10-15 degrees) and optimizing the remaining internal coordinates at each step.

Visualizations

Caption: Potential energy diagram for the interconversion of cis and trans this compound.

Caption: Integrated experimental and computational workflow for conformational analysis.

References

The Genesis of a Key Fluorinated Intermediate: A Technical Guide to the Discovery and Historical Synthesis of 2-Fluorophenol

For Immediate Release

[CITY, STATE] – A comprehensive technical guide detailing the discovery and historical synthesis of 2-Fluorophenol has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the evolution of synthetic methodologies for this crucial fluorinated intermediate, from early pioneering efforts to modern, sophisticated techniques. The guide emphasizes detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways to serve as a vital resource for the scientific community.

The introduction of fluorine into aromatic compounds has been a pivotal development in medicinal and materials chemistry, and this compound stands as a testament to the enduring quest for novel and efficient synthetic routes. While the precise moment of its first synthesis remains obscured in the annals of early organofluorine chemistry, its history is intrinsically linked to the groundbreaking development of methods for forming the robust carbon-fluorine bond.

A Historical Perspective on Aromatic Fluorination

The journey to synthesize fluoroaromatic compounds was fraught with challenges for early chemists. The high reactivity of elemental fluorine made its direct use perilous and often resulted in non-selective reactions and decomposition. A significant breakthrough came with the advent of diazotization reactions of aromatic amines. Although early reports of aryl-fluorine bond formation emerged in the 1870s, it was the development of the Balz-Schiemann reaction in 1927 that provided a reliable and general method for the preparation of fluoroaromatic compounds. This reaction, involving the thermal decomposition of diazonium tetrafluoroborates, became a cornerstone of aromatic fluorine chemistry for decades.

Key Historical Synthetic Routes to this compound

Several methods have been historically employed for the synthesis of this compound, each with its own set of advantages and limitations.

1. Diazotization of 2-Fluoroaniline (B146934) followed by Hydrolysis: This has been a widely used and conventional method for the preparation of this compound.[1] The process begins with the diazotization of 2-fluoroaniline using a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is then subjected to hydrolysis, usually by heating in an aqueous acidic solution, to yield this compound. The Balz-Schiemann reaction is a renowned named reaction that proceeds via a similar diazonium salt intermediate.[2]

2. Direct Fluorination of Phenol (B47542): Early attempts at direct fluorination of phenol with elemental fluorine were often hampered by the high reactivity of fluorine, leading to a mixture of products and safety concerns. However, with the development of modern fluorinating agents and techniques, this approach has seen a resurgence. Low-temperature fluorination of phenol can yield a mixture of o- and p-fluorophenol.[1]

3. Hydrolysis of 2-Fluorobromobenzene: Another classical approach involves the hydrolysis of 2-fluorobromobenzene. This nucleophilic aromatic substitution reaction, however, is often less economically viable due to the higher cost of the starting material compared to 2-fluoroaniline.[1]

Evolution of Synthesis: Modern Methodologies

The 21st century has witnessed the emergence of more sophisticated and efficient methods for the synthesis of this compound, driven by the principles of green chemistry and the need for higher selectivity and yields.